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molecular formula C9H9ClN4 B1451886 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 1133082-92-4

2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No. B1451886
M. Wt: 208.65 g/mol
InChI Key: AKLLGGYKLKOWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415358B2

Procedure details

Was prepared according to Example 3 from 2,6-dichloropyrazine and 3,5-dimethylpyrazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH3:9][C:10]1[CH:14]=[C:13]([CH3:15])[NH:12][N:11]=1>>[Cl:8][C:4]1[CH:5]=[N:6][CH:7]=[C:2]([N:11]2[C:10]([CH3:9])=[CH:14][C:13]([CH3:15])=[N:12]2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NNC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CN=C1)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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